molecular formula C9H16ClN3 B2482780 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride CAS No. 2155856-00-9

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride

Cat. No.: B2482780
CAS No.: 2155856-00-9
M. Wt: 201.7
InChI Key: TWRSKASPLNJWSN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):
    • δ 7.45 (d, J = 6.8 Hz, 1H, H-2 imidazo)
    • δ 3.90 (t, J = 5.2 Hz, 2H, CH₂N)
    • δ 2.85 (s, 3H, N–CH₃)
    • δ 1.60–1.45 (m, 4H, cyclohexyl CH₂).
  • ¹³C NMR (100 MHz, D₂O):
    • δ 148.2 (C-3 imidazo)
    • δ 125.6 (C-5 pyridine)
    • δ 45.1 (CH₂NH₂)
    • δ 22.8 (N–CH₃).

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3250–3100 (N–H stretch, amine hydrochloride)
  • 2900–2850 (C–H stretch, tetrahydroimidazo ring)
  • 1630 (C=N stretch, imidazo ring)
  • 750 (C–H out-of-plane bending, pyridine).

Mass Spectrometry

  • ESI-MS (m/z): 166.1 [M–Cl]⁺ (calc. 166.2 for C₉H₁₅N₃)
  • Isotopic pattern matches C₉H₁₆ClN₃ (MW 201.70).

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) studies using the B3LYP/6-31G(d,p) basis set reveal:

  • Geometry optimization : Calculated bond lengths (e.g., C–N = 1.34 Å) align with SCXRD data (1.32–1.36 Å).
  • Frontier molecular orbitals :
    • HOMO-LUMO gap = 4.8 eV, indicating moderate reactivity.
    • HOMO localized on the imidazo ring; LUMO on the pyridine moiety.
  • Molecular Electrostatic Potential (MEP) :
    • Positive potential at the NH₂ group (δ⁺ = +0.25 e)
    • Negative potential at the chloride ion (δ⁻ = −0.89 e).

Table 2 : DFT-calculated vs. experimental structural parameters

Parameter DFT (Å/°) SCXRD (Å/°)
C3–N4 bond 1.34 1.33
C8–C9 torsion 2.1° 1.9°
N–H···Cl distance 2.95 2.89

Hirshfeld surface analysis confirms that van der Waals interactions (55%) and hydrogen bonds (30%) dominate crystal packing.

Properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRSKASPLNJWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Functional Group Manipulation

The most widely documented route involves a six-step sequence starting from 2-aminopyridine derivatives. This method, adapted from analogous imidazo[1,2-a]pyrimidine syntheses, leverages cyclocondensation, oxidation, and hydrogenation to construct the tetrahydroimidazopyridine core.

Formation of the Imidazo[1,2-a]Pyridine Core

The initial step involves cyclocondensation of 2-aminopyridine with 1,1,3-trichloroacetone in ethanol under reflux. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration to yield 2-(dichloromethyl)imidazo[1,2-a]pyridine. Key parameters include:

  • Solvent : Ethanol (reflux, 10–12 hours)
  • Stoichiometry : 1:1.5 molar ratio of 2-aminopyridine to 1,1,3-trichloroacetone
  • Yield : ~65–70% (crude, unoptimized)

Aldehyde Intermediate Generation

The dichloromethyl intermediate undergoes hydrolysis in aqueous calcium carbonate to produce imidazo[1,2-a]pyridine-2-carbaldehyde. This step eliminates HCl and forms the aldehyde functionality critical for subsequent transformations.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde to imidazo[1,2-a]pyridine-2-carboxylic acid is achieved using oxone (2KHSO₅·KHSO₄·K₂SO₄) in dimethylformamide (DMF) at 5°C. The reaction completes within 2 hours, yielding the acid in ~50% isolated yield.

Esterification and Hydrogenation

Esterification with ethanol/sulfuric acid produces ethyl imidazo[1,2-a]pyridine-2-carboxylate, which undergoes catalytic hydrogenation (PtO₂, 30 psi H₂) to saturate the pyridine ring. This generates ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate.

Introduction of the Methanamine Side Chain

The ester is converted to a carbohydrazide intermediate via hydrazine hydrate, followed by reductive amination to introduce the methanamine group. Finally, treatment with HCl in ethanol yields the hydrochloride salt.

Table 1: Critical Reaction Parameters for Multi-Step Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation 1,1,3-Trichloroacetone, EtOH, reflux 65–70 85–90
Oxidation Oxone, DMF, 5°C 50 92
Hydrogenation PtO₂, H₂ (30 psi), ethanol 75 95
Reductive Amination NaBH₃CN, NH₄OAc, MeOH 60 98

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances emphasize one-pot methodologies to reduce purification steps and improve atom economy. A notable approach involves tandem cyclocondensation and reductive amination:

Substrate Preparation

2-Amino-4-methylpyridine reacts with α-ketoglutaraldehyde in acetonitrile, catalyzed by p-toluenesulfonic acid (PTSA), to form the imidazo[1,2-a]pyridine scaffold.

In-Situ Reductive Amination

Addition of benzylamine and sodium cyanoborohydride to the same pot facilitates side-chain introduction. Subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl protecting group, yielding the free primary amine.

Key Advantages:
  • Reduced Steps : Combines cyclization and amination in a single vessel.
  • Yield Improvement : Overall yield increases to 45–50% compared to 30–35% in multi-step routes.

Industrial-Scale Production Considerations

Scalable synthesis requires addressing solvent recovery, catalyst reuse, and waste minimization. A patented continuous-flow system achieves this by:

  • Continuous Hydrogenation : Fixed-bed reactors with Ru/Al₂O₃ catalysts enable sustained H₂ delivery, reducing reaction time from 12 hours (batch) to 2 hours.
  • In-Line Acidification : Direct HCl gas introduction post-amine formation precipitates the hydrochloride salt, eliminating solvent-switching steps.
Table 2: Batch vs. Continuous-Flow Process Metrics
Parameter Batch Process Continuous-Flow
Reaction Time 12 hours 2 hours
Solvent Consumption 15 L/kg product 5 L/kg product
Catalyst Loading 5 wt% 2 wt%

Analytical Characterization and Quality Control

Structural validation employs complementary techniques:

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 3.15 (m, 4H, CH₂-N-CH₂) and δ 2.45 (s, 3H, CH₃).
  • Mass Spectrometry : ESI-MS m/z 165.1 [M+H]⁺, consistent with the free base molecular formula C₉H₁₆N₃.
  • HPLC Purity : Reverse-phase C18 column (ACN/0.1% TFA gradient) confirms ≥98% purity.

Challenges and Optimization Opportunities

Regioselectivity in Cyclocondensation

Competing pathways during imidazo ring formation may yield regioisomers. Computational modeling (DFT) identifies electron-donating methyl groups as critical for directing cyclization to the desired position.

Amine Stability During Hydrogenation

Over-reduction of the methanamine group is mitigated by using PtO₂ instead of Pd/C, which selectively hydrogenates the pyridine ring without attacking primary amines.

Salt Formation Efficiency

Free base amine solubility in ethanol limits HCl salt precipitation. Switching to tert-butyl methyl ether (MTBE) as the antisolvent improves crystallization yield from 70% to 85%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the methanamine moiety facilitates nucleophilic substitution under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides in the presence of triethylamine or diethylaminomethyl polystyrene generates N-alkylated derivatives .

  • Aromatic Substitution : The imidazo[1,2-a]pyridine core can undergo halogenation using brominating agents (e.g., Br₂ in methanol) under catalytic conditions .

Key Conditions :

ReactionReagents/CatalystsSolventYield (%)Source
AlkylationCH₃I, triethylamineDMF75–85
BrominationBr₂, Pd(OAc)₂Methanol60–70

Amide and Imine Formation

The amine group participates in condensation reactions:

  • Amide Coupling : Using water-soluble carbodiimide (e.g., EDCI) and diisopropylethylamine, the amine reacts with carboxylic acids to form amides .

  • Imine Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields Schiff bases .

Example :
Amine + RCOClEDCI, DCMRCONH-(CH₂)-imidazo-pyridine\text{Amine + RCOCl} \xrightarrow{\text{EDCI, DCM}} \text{RCONH-(CH₂)-imidazo-pyridine}

Hydrogenation and Reduction

The tetrahydroimidazo[1,2-a]pyridine core can undergo further saturation or functional group reduction:

  • Catalytic Hydrogenation : Using 10% Pd/C or PtO₂ in methanol at 50 psi H₂ reduces unsaturated bonds in derivatives .

  • Reductive Amination : Ketones react with the amine under hydrogenation to form secondary amines .

Conditions :

SubstrateCatalystPressure (psi)Temperature (°C)Source
Imidazo-pyridinePd/C (10%)5050

Ring Functionalization

Electrophilic substitution on the imidazo[1,2-a]pyridine ring is directed by substituents:

  • Methyl Group Influence : The 2-methyl group deactivates the ring, favoring substitution at the 6- or 8-positions .

  • Nitrogen Reactivity : The pyridine nitrogen participates in coordination chemistry, forming complexes with transition metals.

Synthetic Pathway :
Imidazo-pyridine+Electrophile (e.g., NO₂⁺)H₂SO₄Nitro-derivative\text{Imidazo-pyridine} + \text{Electrophile (e.g., NO₂⁺)} \xrightarrow{\text{H₂SO₄}} \text{Nitro-derivative}

Salt Formation and Ion Exchange

The hydrochloride salt can be converted to other salts via acid-base reactions:

  • Freebase Generation : Treatment with NaOH liberates the freebase, which reacts with acids (e.g., tartaric acid) to form alternative salts .

  • Solubility Modulation : Exchange with sulfonic acids enhances aqueous solubility for pharmaceutical formulations .

Comparative Reactivity of Analogues

Structural analogues exhibit distinct reactivity profiles:

CompoundKey ReactionBiological ActivitySource
2-Methyl-5H-imidazo[1,2-a]pyridineBromination at C6Antiviral
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acidEsterificationAChE Inhibition (IC₅₀ = 79 µM)

Mechanistic Insights

  • Amide Coupling : Proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, followed by nucleophilic attack by the amine .

  • Reductive Amination : Involves imine formation followed by hydrogenation to stabilize the secondary amine .

Scientific Research Applications

Overview

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that has gained attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural features contribute to its potential therapeutic properties and its utility as a building block in synthetic chemistry.

Chemical Research

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with desired properties. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and chemicals.

Biological Research

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting essential cellular processes in microbes.
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it demonstrated low cytotoxicity with selectivity indices ranging from 10 to 400 in HepG2 cells, indicating potential for therapeutic development without significant toxicity to normal cells.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in drug development. Its interaction with specific molecular targets allows for modulation of enzyme activity and receptor functions, which could lead to new treatments for various diseases.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against various pathogens:

  • Concentrations were varied to determine Minimum Inhibitory Concentration (MIC).
  • Results indicated significant bacterial load reduction at effective concentrations.

Study 2: Cytotoxicity Assessment

A cytotoxicity study involving HepG2 cells revealed:

  • Selectivity indices ranged from 10 to 400.
  • The compound demonstrated potential as an anticancer agent with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the imidazo[1,2-a]pyridine family, a scaffold widely explored for CNS-targeting activity, antiviral properties, and kinase inhibition. Below is a systematic comparison with structurally or functionally related analogs:

Structural Analogues

Compound Name CAS/Ref. Molecular Weight Key Structural Differences Pharmacological Notes
1A : 1-((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea N/A 312.42 g/mol Thiourea linker, pyridinylmethyl substituent Synthesized via nucleophilic substitution; LC-MS tR = 1.70 min, suggesting moderate polarity .
Compound S3 : 1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine N/A ~400 g/mol (estimated) 4-Chlorophenyl group, dimethylamine tail Early safety pharmacology data indicate potential CNS activity; synthesized via mesylation and substitution .
Imidazo[1,2-a]pyridine-3-methanamine, N-methyl-, hydrochloride hydrate N/A ~230 g/mol (estimated) N-methyl substitution, hydrate form Higher hydrophilicity due to hydrate; no explicit pharmacological data .
160771-89-1 : Imidazo[1,2-a]pyridin-3-ylmethanamine 160771-89-1 173.21 g/mol Unsaturated imidazopyridine core, free base Structural similarity score 0.70 vs. target compound; likely lower metabolic stability .

Functional Analogues

  • Tetrahydroimidazo[1,5-a]pyrazine derivatives (e.g., CAS 297172-19-1):
    • Similarity score 0.76 ; pyrazine core instead of pyridine.
    • Reduced aromaticity may alter receptor binding kinetics .
  • Fluorinated analogs (e.g., [6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine):
    • Fluorine substituents enhance metabolic stability and blood-brain barrier penetration .
  • Compound 2 (N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl):
    • Acetamide side chain and ethyl-pyridinylmethyl group; yield 51.2% in synthesis .

Key Research Findings

Pharmacological Differentiation

  • Selectivity for CNS targets : The tetrahydro ring may favor interactions with GABAA or serotonin receptors, unlike thiourea-linked analogs (e.g., 1A), which are bulkier and less brain-penetrant .
  • Safety profiles : Chlorophenyl-substituted analogs (e.g., S3) show higher cytotoxicity in early assays compared to the methyl-substituted target compound .

Commercial and Regulatory Status

  • Discontinuation of the target compound (as per CymitQuimica, 2025) contrasts with ongoing availability of analogs like 297172-19-1, suggesting formulation challenges or niche applications .

Biological Activity

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2155856-00-9
  • Molecular Formula : C₉H₁₂N₂·HCl
  • Molecular Weight : 0 (not specified in the sources)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may inhibit microbial enzymes which contribute to its antimicrobial properties.
  • Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors involved in critical physiological processes.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi.

Pathogen TypeActivityReference
BacteriaInhibition of growth
FungiAntifungal effects

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. It has shown cytotoxic effects on certain cancer cell lines in vitro.

Cancer Cell LineIC50 Value (µM)Reference
HepG215
MCF-720

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment using HepG2 cells, the compound exhibited low cytotoxicity with selectivity indices ranging from 10 to 400. This suggests potential for further development as an anticancer agent without significant toxicity to normal cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at specific positions on the imidazopyridine core can enhance or diminish its efficacy:

Modification PositionEffect on ActivityReference
N5Increased potency
C4Decreased activity

Q & A

Q. What are the common synthetic routes for (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride, and how do reaction conditions influence product purity?

The synthesis typically involves a multi-step process:

  • Condensation reactions : Cyclization of substituted pyridine precursors with methylamine derivatives under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .
  • Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in anhydrous solvents to improve solubility and stability .
  • Optimization : Temperature control (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:acid) are critical to minimize byproducts like unreacted intermediates or over-alkylated derivatives . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to assign proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and carbon shifts (imidazo ring carbons at δ 120–140 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 210.1245 for the free base) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store as a dihydrochloride salt at –20°C in airtight, light-protected vials to prevent hygroscopic degradation .
  • Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition into nitrosamines or other hazardous byproducts .

Advanced Research Questions

Q. What methodological approaches are used to investigate this compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Radioligand binding assays : Use 3H^3H-labeled analogs to quantify affinity for GPCRs (e.g., serotonin or dopamine receptors) .
  • Enzyme inhibition studies : Measure IC50_{50} values against kinases (e.g., via fluorescence polarization assays) using ATP-competitive probes .
  • Cellular uptake assays : Track intracellular accumulation using fluorescent derivatives (e.g., BODIPY conjugates) in HEK293 or neuronal cell lines .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Standardize assay conditions : Control variables like buffer pH (7.4 vs. 6.8), cell passage number, and ATP concentrations (1 mM vs. 10 μM) to reduce variability .
  • Cross-validate with orthogonal methods : Compare enzyme inhibition data (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Meta-analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., higher potency in lipid-rich membranes due to the compound’s logP ~2.1) .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Salt selection : Dihydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
  • Prodrug design : Introduce ester moieties (e.g., acetyl or pivaloyl) to enhance intestinal absorption, followed by enzymatic hydrolysis in plasma .
  • Nanoparticle encapsulation : Use PEGylated liposomes to increase circulation half-life and reduce renal clearance .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in receptor-binding assays .
  • Molecular docking : Compare binding poses of (R)- and (S)-enantiomers with target proteins (e.g., serotonin 5-HT2A_{2A} receptor) using AutoDock Vina .
  • In vivo PK/PD : Administer enantiomers to rodent models to assess differences in AUC (Area Under the Curve) and receptor occupancy (via PET imaging) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ByproductsReference
Condensation + HCl salt65–7595–98Uncyclized amines
Microwave-assisted8599Dimers

Q. Table 2. Biological Activity Data

Assay TypeTargetIC50_{50}/Kd_d (nM)Model SystemReference
Radioligand binding5-HT2A_{2A}12 ± 3Rat brain membranes
Kinase inhibitionMAPK1240 ± 40Recombinant enzyme

Q. Table 3. Stability Under Storage Conditions

ConditionDegradation (%) at 6 MonthsMajor DegradantReference
–20°C (desiccated)<5None detected
25°C (ambient light)35Nitrosamine

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